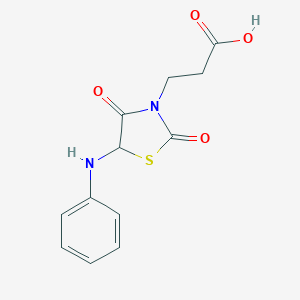
1,3,6-Trimethyl-7-(1,3,6-trimethyl-2,4-dioxopteridin-7-yl)sulfanylpteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Trimethyl-7-(1,3,6-trimethyl-2,4-dioxopteridin-7-yl)sulfanylpteridine-2,4-dione, also known as Methylene Blue (MB), is a chemical compound with a long history of use in various fields of research. MB is a synthetic dye that has been used as a biological stain, an antimalarial drug, and a treatment for methemoglobinemia. Recently, MB has gained attention for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mécanisme D'action
The mechanism of action of MB is complex and multifaceted. MB acts as a redox agent, and its ability to accept and donate electrons is critical for its biological activity. MB can also interact with various proteins and enzymes, including mitochondrial respiratory chain complexes, nitric oxide synthase, and guanylate cyclase. MB can also modulate various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
MB has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and vasodilatory effects. MB can also improve mitochondrial function and energy metabolism. MB has been shown to increase the production of nitric oxide and cyclic guanosine monophosphate (cGMP), which can improve blood flow and oxygen delivery to tissues.
Avantages Et Limitations Des Expériences En Laboratoire
MB has several advantages for use in laboratory experiments, including its low cost, high solubility, and broad spectrum of biological activity. MB is also relatively stable and can be stored for extended periods without degradation. However, MB has some limitations, including its potential toxicity at high doses and its potential to interfere with certain assays and experimental protocols.
Orientations Futures
MB has tremendous potential for further research and development in various fields of medicine and biology. Some of the future directions for MB research include:
1. Investigating the potential therapeutic effects of MB in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
2. Developing new formulations and delivery methods for MB to improve its pharmacokinetic properties and reduce potential toxicity.
3. Identifying new molecular targets and signaling pathways for MB to expand its therapeutic potential.
4. Conducting clinical trials to evaluate the safety and efficacy of MB in humans for various diseases.
5. Exploring the potential use of MB as a diagnostic tool for certain diseases, such as cancer and infectious diseases.
Méthodes De Synthèse
MB can be synthesized by a variety of methods, including the reduction of N,N,N',N'-tetramethyl-p-phenylenediamine with sodium dithionite or sodium borohydride. The synthesis of MB involves a series of complex chemical reactions, and the purity of the final product is critical for its biological activity.
Applications De Recherche Scientifique
MB has been extensively studied in various fields of research, including neuroscience, oncology, and infectious diseases. In neuroscience, MB has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. MB has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation.
In oncology, MB has been shown to have antitumor effects by inhibiting tumor cell growth and inducing apoptosis. MB has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In infectious diseases, MB has been shown to have antimicrobial effects against bacteria, viruses, and parasites.
Propriétés
Formule moléculaire |
C18H18N8O4S |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
1,3,6-trimethyl-7-(1,3,6-trimethyl-2,4-dioxopteridin-7-yl)sulfanylpteridine-2,4-dione |
InChI |
InChI=1S/C18H18N8O4S/c1-7-13(21-11-9(19-7)15(27)25(5)17(29)23(11)3)31-14-8(2)20-10-12(22-14)24(4)18(30)26(6)16(10)28/h1-6H3 |
Clé InChI |
GPLKCIGKFXBQGK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N=C1SC3=NC4=C(C(=O)N(C(=O)N4C)C)N=C3C)N(C(=O)N(C2=O)C)C |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=O)N(C(=O)N2C)C)SC3=C(N=C4C(=N3)N(C(=O)N(C4=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)


![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)


